胆固醇-3-D1

描述

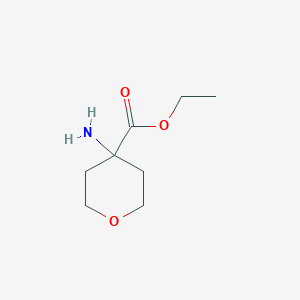

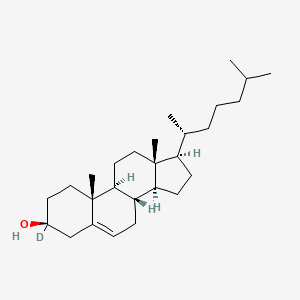

Cholesterol-3-D1 is a molecule with the formula C27H45DO . It is a non-standard isotope with 8 defined stereocentres .

Synthesis Analysis

Cholesterol levels in cells are regulated dynamically by de novo biosynthesis, exogenous uptake, storage, and exportation . Approximately 700–900 mg of cholesterol per day is produced through de novo synthesis in humans, while 300–500 mg is taken up from the diet .Molecular Structure Analysis

Cholesterol-3-D1 has an average mass of 387.660 Da and a monoisotopic mass of 387.361145 Da . The specific molecular structure of cholesterol determines cholesterol-induced lateral lipid organization .Chemical Reactions Analysis

Cholesterol homeostasis is among the most intensely regulated processes in biology . Insufficient or excessive cellular cholesterol results in pathological processes including atherosclerosis and metabolic syndrome .Physical And Chemical Properties Analysis

Cholesterol-3-D1 has a density of 1.0±0.1 g/cm3, a boiling point of 480.6±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . Its enthalpy of vaporization is 85.9±6.0 kJ/mol, and it has a flash point of 209.3±12.4 °C .科学研究应用

哺乳动物细胞的转染效率

胆固醇的一种新型阳离子衍生物,3 β [N-(N',N'-二甲氨基乙烷)-氨基甲酰基] 胆固醇 (DC-Chol),在增强各种哺乳动物细胞中 DNA 介导的转染效率方面显示出有希望的结果。它超过了市售试剂 Lipofectin 的效率,并且毒性更低,使其成为基因研究和治疗应用中的宝贵工具 (Gao 和 Huang,1991)。

在癌细胞生长中的作用和治疗潜力

胆固醇由于参与细胞膜组成和信号通路,在癌细胞生长中起着关键作用。研究表明,与正常细胞相比,癌细胞中胆固醇合成增强。这一发现突出了他汀类药物(抑制胆固醇合成的药物)在癌症治疗中的治疗潜力,尽管它们的有效性各不相同 (Chimento 等人,2019)。

与类固醇生成急性调节蛋白的相互作用

荧光标记的胆固醇类似物与人类类固醇生成急性调节蛋白 STARD1 相互作用的研究提供了对 STARD1 复合物中胆固醇取向和结合的见解。这对于理解细胞内胆固醇转运至关重要,并对类固醇生成具有影响 (Tugaeva 等人,2018)。

细菌中的胆固醇代谢

一项关于细菌中胆固醇厌氧代谢的研究确定胆固醇-4-烯-3-酮-Δ1-脱氢酶为一种关键酶。这种酶参与类固醇转化,突出了胆固醇在不同生物体中的多种作用,并在生物技术和制药领域具有潜在应用 (Chiang 等人,2007)。

治疗中胆固醇反应的遗传因素

遗传研究揭示了对辛伐他汀等降胆固醇治疗的反应存在差异。这强调了个性化医疗的重要性,以及在高胆固醇血症治疗策略中考虑遗传因素的必要性 (Ference 等人,2015)。

膜胆固醇和细胞功能

对胆固醇生物传感器及其与膜磷脂酰丝氨酸相互作用的研究表明,胆固醇在维持质膜结构和信号传导中至关重要。这对于理解与膜动态相关的细胞过程和疾病有影响 (Maekawa 和 Fairn,2015)。

降低胆固醇和心血管健康

低密度脂蛋白 (LDL) 胆固醇降低的历史观点和最新进展突出了在理解和治疗心血管疾病方面取得的重大进展。LDL 受体的发现和他汀类药物的开发在降低动脉粥样硬化疾病风险方面发挥了关键作用 (Pedersen,2016)。

脂质体中的固醇取向

对胆固醇及其类似物在脂质体中的取向的研究提供了胆固醇如何影响膜性质的见解。这对于理解胆固醇在细胞膜中的作用及其对各种生理和病理过程的影响至关重要 (Murari 等人,1986)。

糖尿病和心血管疾病中的胆固醇

研究表明,血红蛋白基因型影响糖尿病中的逆向胆固醇转运,从而影响心血管疾病风险。这一发现对于理解胆固醇代谢中的遗传因素及其在糖尿病相关心血管并发症中的作用至关重要 (Asleh 等人,2006)。

作用机制

Target of Action

Cholesterol-3-D1, like other forms of cholesterol, is an essential component of mammalian cell membranes . It plays a crucial role in maintaining the permeability and fluidity of these membranes . The primary targets of Cholesterol-3-D1 are the cell membranes where it interacts with adjacent lipids to regulate their rigidity, fluidity, and permeability .

Mode of Action

Cholesterol-3-D1 interacts with its targets, the cell membranes, by binding to numerous transmembrane proteins, helping to maintain or alter their conformations . It also interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

Biochemical Pathways

The biochemical pathways affected by Cholesterol-3-D1 are primarily those involved in cholesterol metabolism . The process of cholesterol synthesis can be considered to be composed of five major steps where the reactions that culminate in the synthesis of isopentenyl pyrophosphate, and its isomeric form, dimethylallyl pyrophosphate, are commonly referred to as the mevalonate pathway . Cholesterol-3-D1, being a form of cholesterol, is likely to be involved in these same pathways.

Pharmacokinetics

The pharmacokinetics of Cholesterol-3-D1 involve its absorption, distribution, metabolism, and excretion (ADME). Cholesterol-3-D1, like other forms of cholesterol, can be absorbed from dietary sources or synthesized in the liver . It is transported through the circulation in lipoprotein particles . The liver plays a key role in monitoring cholesterol levels and altering the production, absorption, and secretion of cholesterol accordingly .

Result of Action

The molecular and cellular effects of Cholesterol-3-D1’s action are primarily seen in its role in maintaining cell membrane integrity and function . By interacting with cell membranes and various proteins, Cholesterol-3-D1 helps regulate membrane rigidity, fluidity, and permeability . This has significant implications for cellular function and overall health.

Action Environment

The action, efficacy, and stability of Cholesterol-3-D1 can be influenced by various environmental factors. For instance, the presence of other lipids and proteins in the cell membrane can impact how Cholesterol-3-D1 interacts with its targets . Additionally, factors such as diet and overall health can influence the levels of Cholesterol-3-D1 in the body, as well as its synthesis and metabolism .

安全和危害

未来方向

Future therapeutic directions in cholesterol research include augmenting macrophage reverse cholesterol transport via three conceptual approaches: improved efflux of cellular cholesterol via targeting the macrophage; enhanced cholesterol efflux acceptor functionality of circulating HDL; and increased hepatic uptake and biliary/intestinal excretion .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-deuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i21D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-BQPALTLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)

![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)